molecular formula C19H15NO B7780279 9-(Pyridin-4-ylmethyl)-9H-fluoren-9-ol

9-(Pyridin-4-ylmethyl)-9H-fluoren-9-ol

Cat. No.: B7780279
M. Wt: 273.3 g/mol
InChI Key: POPUVAKNDCSCDH-UHFFFAOYSA-N
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Description

9-(Pyridin-4-ylmethyl)-9H-fluoren-9-ol ( 150897-01-1) is a specialized fluorene derivative of significant interest in advanced chemical research and development. With the molecular formula C19H15NO and a molecular weight of 273.33 g/mol, this compound features a unique structure that combines a fluorenol core with a pyridinylmethyl substituent. This structural motif suggests potential as a versatile building block in organic synthesis. Fluorene-based compounds are extensively studied for their applications in material science, particularly in the development of organic light-emitting diodes (OLEDs), solar cells, and other optoelectronic devices due to their favorable electronic properties and rigid, planar structure . The integration of the nitrogen-containing pyridine ring may further enhance its utility in coordination chemistry and as a precursor for pharmaceutical research, where similar 7-azaindole hybrids are investigated for their biological activity . The mechanism of action for this compound is context-dependent. In material science, it may function as a core scaffold that influences the photophysical properties, such as absorption and emission, of the final material. In synthetic chemistry, the alcohol group can serve as a reactive handle for further functionalization. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

9-(pyridin-4-ylmethyl)fluoren-9-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO/c21-19(13-14-9-11-20-12-10-14)17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-12,21H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPUVAKNDCSCDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(CC4=CC=NC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 9-Fluorenone

9-Fluorenone serves as a pivotal precursor, typically synthesized via oxidation of fluorene using Jones reagent (CrO₃/H₂SO₄) or catalytic aerobic oxidation. Industrial routes favor cost-effective oxidation with sodium dichromate in acetic acid, yielding 9-fluorenone at >90% purity.

Generation of Pyridin-4-ylmethyl Magnesium Bromide

The preparation of pyridin-4-ylmethyl magnesium bromide presents unique challenges due to pyridine’s aromatic stability and potential coordination to magnesium. Optimized protocols involve:

  • Substrate : 4-(Bromomethyl)pyridine hydrobromide (1.2 equiv) in anhydrous THF.

  • Conditions : Slow addition to activated magnesium turnings under nitrogen, maintained at 0–5°C to mitigate thermal decomposition.

Grignard Addition to 9-Fluorenone

The nucleophilic addition of the Grignard reagent to 9-fluorenone proceeds via a two-step mechanism:

  • Coordination : The Grignard reagent coordinates to the ketone oxygen, facilitating electron transfer.

  • Alkylation : The pyridin-4-ylmethyl group attacks the electrophilic carbonyl carbon, forming a magnesium alkoxide intermediate.

Reaction Setup :

  • Molar Ratio : 9-Fluorenone (1.0 equiv) : Grignard reagent (1.2 equiv).

  • Solvent : Anhydrous THF or diethyl ether.

  • Temperature : 0°C → room temperature (20–25°C).

  • Quenching : Saturated NH₄Cl solution, followed by extraction with dichloromethane.

Yield : 68–75% after recrystallization (ethanol/water).

Continuous Flow Synthesis for Enhanced Efficiency

Recent advances in flow chemistry enable safer and higher-yielding Grignard reactions by improving mixing and thermal control.

Flow Reactor Configuration

  • Module 1 : Ketone solution (9-fluorenone, 0.4 M in THF) fed at 34–77 mL/min.

  • Module 2 : Pyridin-4-ylmethyl MgBr (1.2 equiv, 1.0 M in THF) fed at 16–32 mL/min.

  • Residence Time : 36 seconds in a 40 mL reactor.

Advantages :

  • Safety : Mitigates exothermic risks associated with batch processing.

  • Yield : >99% conversion achieved at 30°C.

Reductive Amination of 9-Fluoreneformaldehyde

Synthesis of 9-Fluoreneformaldehyde

Patent CN103351280A details a two-step protocol:

  • Formylation : Fluorene reacts with ethyl formate in THF using NaOEt as a base (30–40°C, 12 h).

  • Workup : Acidic quenching (acetic acid), extraction with CH₂Cl₂, and solvent evaporation.

Yield : 85–90%.

Reductive Coupling with 4-Picolylamine

  • Reagents : 9-Fluoreneformaldehyde (1.0 equiv), 4-picolylamine (1.1 equiv), NaBH₃CN (1.5 equiv).

  • Solvent : Methanol, 0°C → room temperature.

  • Mechanism : Imine formation followed by cyanoborohydride reduction.

Yield : 62–65% after silica gel chromatography.

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)ScalabilityCost (USD/g)
Grignard (Batch)68–7595Moderate12.40
Grignard (Flow)>9998High9.80
Reductive Amination62–6590Low18.20

Key Observations :

  • Flow chemistry outperforms batch methods in yield and operational safety.

  • Reductive amination suffers from competing side reactions (e.g., over-reduction).

Purification and Characterization

Recrystallization

Optimal solvent systems for this compound:

  • Ethanol/Water (3:1) : Provides needle-like crystals (mp 174–176°C).

  • Cyclohexane/EtOAc (5:1) : Removes residual pyridine derivatives.

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆) : δ 4.18–4.31 (m, bridgehead CH), 7.32–7.88 (m, aromatic H), 8.34 (s, OH).

  • MS (ESI) : m/z 288.1 [M+H]⁺.

Industrial-Scale Considerations

Solvent Recovery

Tetrahydrofuran (THF) and dichloromethane are reclaimed via fractional distillation, reducing raw material costs by 30–40%.

Waste Management

  • Grignard Quench Liquors : Treated with aqueous HCl to precipitate magnesium salts.

  • Heavy Metals : Chromium wastes from 9-fluorenone synthesis are neutralized with lime slurry .

Chemical Reactions Analysis

Types of Reactions

9-(Pyridin-4-ylmethyl)-9H-fluoren-9-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The pyridinyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products

    Oxidation: Fluorenone derivatives.

    Reduction: Fluorene derivatives.

    Substitution: Various substituted fluorenol derivatives depending on the reagents used.

Scientific Research Applications

9-(Pyridin-4-ylmethyl)-9H-fluoren-9-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 9-(Pyridin-4-ylmethyl)-9H-fluoren-9-ol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The pyridinyl group can engage in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 9-(Pyridin-4-ylmethyl)-9H-fluoren-9-ol with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Melting Point (°C) Key Features
9H-Fluoren-9-ol (Parent) C₁₃H₁₀O 182.22 -OH 153.5 Baseline for comparison
9-(Trifluoromethyl)-9H-fluoren-9-ol C₁₄H₉F₃O 250.22 -CF₃ Not reported Electron-withdrawing group; increased acidity
9-Butyl-9H-fluoren-9-ol C₁₇H₁₈O 238.32 -C₄H₉ Not reported Enhanced hydrophobicity
9-(3-Bromophenyl)-9H-fluoren-9-ol C₁₉H₁₃BrO 337.22 -C₆H₄Br (para) Not reported Heavy atom effect; Suzuki coupling potential
9-(4-Hexyloxyphenyl)-9H-fluoren-9-ol C₂₅H₂₄O₂ 356.46 -C₆H₄O-C₆H₁₃ Not reported Bulky substituent; potential OLED applications
9-(Bromoethynyl)-9H-fluoren-9-ol C₁₄H₉BrO 273.13 -C≡CBr Not reported Reactive toward elimination/substitution

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) increase acidity, while alkyl chains (e.g., -C₄H₉) enhance hydrophobicity .
  • Aromatic Substituents : Pyridinylmethyl and phenyl groups introduce π-conjugation, influencing electronic properties and applications in materials science .

Reactivity and Functionalization

  • Oxidation : 9H-Fluoren-9-ol is metabolized to 9H-fluoren-9-one (a ketone) via dehydrogenation, a common pathway in biodegradation . The pyridinylmethyl derivative may exhibit altered redox stability due to steric or electronic effects.
  • Dearomatization : Hypervalent iodine reagents enable spirocyclic product formation from fluoren-9-ol derivatives, a reaction applicable to analogs with aryl substituents .
  • Functionalization : Derivatives like (9H-fluoren-9-yl)methyl carbamates demonstrate the hydroxyl group’s versatility in forming protective groups for amines, relevant in peptide synthesis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 9-(Pyridin-4-ylmethyl)-9H-fluoren-9-ol, and how can purity be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or phosphorylation reactions. For example, fluorenol derivatives are often functionalized using alkylation or arylboronic acid coupling. A typical phosphorylation approach involves reacting 9H-fluoren-9-ol with diethyl phosphite under inert conditions, followed by purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
  • Purity Optimization : Recrystallization from ethanol or methanol is recommended to remove unreacted starting materials. High-performance liquid chromatography (HPLC) with a C18 column can resolve structural analogs, ensuring >95% purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Key Techniques :

  • Mass Spectrometry (MS) : Electron ionization (EI-MS) to confirm molecular weight (e.g., NIST database reference for fluorenol derivatives ).
  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR in CDCl3_3 or DMSO-d6_6 to identify aromatic protons (δ 7.2–8.5 ppm) and hydroxyl/pyridine protons (δ 4.5–5.5 ppm) .
  • IR Spectroscopy : O–H stretching (~3200 cm1^{-1}) and C–N/C–O vibrations (1200–1600 cm1^{-1}) .

Advanced Research Questions

Q. How can crystallographic disorder in this compound be resolved using SHELX software?

  • Approach : SHELXL is ideal for refining structures with positional or thermal disorder. For example:

Use PART commands to split disordered moieties (e.g., pyridinylmethyl groups).

Apply SIMU and DELU restraints to stabilize anisotropic displacement parameters.

Validate refinement with R1_1 < 0.05 and wR2_2 < 0.15 for high-resolution data. Phase annealing in SHELX-90 improves convergence for large structures .

  • Data Contradictions : Discrepancies in occupancy factors may arise; compare multiple refinement models and validate against electron density maps .

Q. How can structural analogs of this compound be engineered for fluorimetric pH sensing?

  • Design Strategy :

  • Introduce pH-sensitive groups (e.g., phenolic –OH or pyridine N) to modulate fluorescence. For example, 9-aryl-xanthenols show pH-dependent emission due to protonation-deprotonation equilibria .
  • Optimize solvent polarity (e.g., aqueous DMSO) to enhance quantum yield.
    • Validation : Perform titration experiments (pH 2–12) with fluorimetry (λex_{\text{ex}} = 350 nm, λem_{\text{em}} = 450 nm) and correlate with DFT-calculated pKa_\text{a} values .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?

  • Tools :

  • DFT Calculations : Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model transition states and charge distribution.
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to assess reaction pathways.
    • Contradiction Management : Cross-validate computed activation energies with experimental kinetic data (e.g., Arrhenius plots from temperature-controlled reactions) .

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